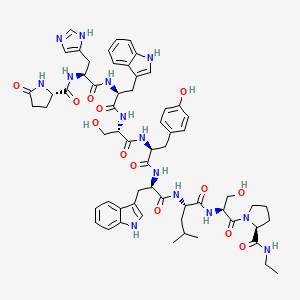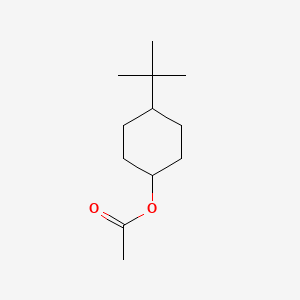
Vicenin-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vicenin-1 es un glucósido de flavonoide de origen natural, específicamente una C-glucosilflavona, que se encuentra en diversas plantas como Dendrobium officinale y Flickingeria fimbriata . Es conocido por sus diversas actividades biológicas, incluidas las propiedades antioxidantes, antiinflamatorias y anticancerígenas .
Mecanismo De Acción
Vicenin-1 ejerce sus efectos a través de diversos mecanismos moleculares:
Actividad antioxidante: Elimina los radicales libres e inhibe el estrés oxidativo, protegiendo las células del daño.
Actividad antiinflamatoria: this compound reduce la producción de citocinas y mediadores proinflamatorios a través de la vía NF-κB.
Actividad anticancerígena: Inhibe la transición epitelial-mesenquimal inducida por TGF-β1 en células cancerosas mediante la desactivación de las vías de señalización TGF-β/Smad y PI3K/Akt/mTOR.
Protección contra la radiación: this compound protege contra la peroxidación lipídica inducida por radiación mediante la eliminación de radicales libres.
Análisis Bioquímico
Biochemical Properties
Vicenin-1 plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the notable interactions is with angiotensin-converting enzyme (ACE), where this compound exhibits inhibitory activity with an IC50 value of 52.50 μM . This interaction involves the formation of chelate complexes within the active center of ACE, leading to its inhibition. Additionally, this compound has been shown to interact with human serum albumin (HSA), forming a bimolecular complex that affects the protein’s structure and function .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been demonstrated to inhibit the epithelial-mesenchymal transition (EMT) in lung adenocarcinoma cells by deactivating the TGF-β/Smad and PI3K/Akt/mTOR signaling pathways . This inhibition results in reduced cell migration and invasion, highlighting its potential as an anti-metastatic agent. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall impact on cell function.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound’s interaction with ACE involves the generation of chelate complexes within the enzyme’s active center, resulting in its inhibition . Additionally, this compound’s ability to inhibit the TGF-β1-induced EMT in lung adenocarcinoma cells is mediated through the deactivation of the TGF-β/Smad and PI3K/Akt/mTOR signaling pathways . These molecular interactions underline the compound’s diverse biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound exhibits stability and maintains its biological activity over extended periods. For example, after oral administration of 60 mg/kg of this compound in rats, the compound’s half-life (t1/2) was found to be 11.60 hours . This stability is crucial for its potential therapeutic applications. Additionally, long-term studies have indicated that this compound can exert sustained effects on cellular function, including its antioxidant and anti-inflammatory properties.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving rats, a single oral dose of 60 mg/kg of this compound resulted in a maximum concentration (Cmax) of 7.039 μg/mL in plasma . Higher doses have been associated with increased biological activity, but also with potential toxic or adverse effects. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing any harmful effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized in the liver, where it undergoes biotransformation to produce metabolites that retain biological activity . The compound’s interaction with metabolic enzymes influences metabolic flux and metabolite levels, contributing to its overall pharmacokinetic profile. Understanding these metabolic pathways is crucial for optimizing the therapeutic use of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. After administration, this compound is distributed to various tissues, with the highest concentrations observed in the liver and lungs The compound’s transport involves specific binding proteins and transporters that facilitate its movement across cellular membranes
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Vicenin-1 se puede sintetizar mediante métodos de extracción sólido-líquido. Por ejemplo, se ha extraído de semillas de alholva utilizando cromatografía líquida de alto rendimiento (HPLC) con una columna C18 y una fase móvil compuesta de agua y acetonitrilo . El proceso de extracción implica la extracción sólido-líquido a través de TulsiconVRADS-400, seguido de la separación cromatográfica .
Métodos de producción industrial: La producción industrial de this compound normalmente implica la extracción a gran escala de fuentes vegetales. El proceso incluye el secado y la pulverización del material vegetal, seguido de la extracción con disolventes como el metanol a temperaturas controladas . El compuesto extraído se purifica luego utilizando métodos de HPLC para lograr altos niveles de pureza .
Análisis De Reacciones Químicas
Tipos de reacciones: Vicenin-1 se somete a diversas reacciones químicas, incluida la oxidación, la reducción y la sustitución. Por ejemplo, this compound 6''-O-acetato es un derivado formado a través de la acetilación .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen anhídrido acético para la acetilación y diversos disolventes como el metanol y el acetonitrilo para la extracción y purificación .
Productos principales: Los principales productos formados a partir de estas reacciones incluyen diversos derivados de this compound, como this compound 6''-O-acetato .
Aplicaciones Científicas De Investigación
Vicenin-1 tiene una amplia gama de aplicaciones de investigación científica:
Comparación Con Compuestos Similares
Vicenin-1 es similar a otras C-glucosilflavonas como Vicenin-2 e Isovitexin . es único debido a su patrón de glucosilación específico y sus potentes actividades biológicas:
Propiedades
Número CAS |
35927-38-9 |
|---|---|
Fórmula molecular |
C26H28O14 |
Peso molecular |
564.5 g/mol |
Nombre IUPAC |
5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one |
InChI |
InChI=1S/C26H28O14/c27-6-13-18(33)20(35)22(37)26(39-13)15-11(30)5-10(29)14-19(34)16(25-21(36)17(32)12(31)7-38-25)23(40-24(14)15)8-1-3-9(28)4-2-8/h1-5,12-13,17-18,20-22,25-33,35-37H,6-7H2/t12-,13-,17+,18-,20+,21-,22-,25?,26+/m1/s1 |
Clave InChI |
UBAKZDOAVQRDGB-DXNHUJMOSA-N |
SMILES |
C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O |
SMILES isomérico |
C1[C@H]([C@@H]([C@H](C(O1)C2=C(OC3=C(C2=O)C(=CC(=C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)C5=CC=C(C=C5)O)O)O)O |
SMILES canónico |
C1C(C(C(C(O1)C2=C(OC3=C(C2=O)C(=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O)C5=CC=C(C=C5)O)O)O)O |
Origen del producto |
United States |
Q1: What is Vicenin-1 and where is it found?
A1: this compound is a flavonoid C-glycoside, a type of natural product found in various plant species. It's notably present in plants utilized in traditional medicine, such as Desmodium styracifolium, Trigonella foenum-graecum (fenugreek), and Microcos paniculata. [, , , ]
Q2: What are the known biological activities of this compound?
A2: this compound has demonstrated a range of promising biological activities in preclinical studies, including:
- Platelet aggregation inhibition: This suggests potential for preventing blood clots. []
- Antioxidant effects: this compound can neutralize harmful free radicals, potentially protecting cells from damage. [, ]
- Radioprotective properties: Studies indicate it may offer protection against radiation-induced damage. []
- Anti-inflammatory action: this compound has shown the ability to reduce inflammation in experimental models. [, ]
- Improvement of blood flow: It has demonstrated potential in improving blood circulation in models of stagnant blood flow. []
Q3: How is this compound typically extracted and quantified?
A3: Researchers employ various techniques for this compound extraction, including solid-liquid extraction using adsorbents like Tulsion® ADS-400. [] Quantification often relies on High-Performance Liquid Chromatography (HPLC) methods, often coupled with UV detection, for accurate measurement. [, , ] More advanced methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are also utilized for increased sensitivity and selectivity in pharmacokinetic studies. []
Q4: Has the safety of this compound been evaluated?
A4: While preclinical studies suggest potential benefits, comprehensive safety data on this compound is limited. More research, including long-term studies, is needed to thoroughly assess its safety profile in humans.
Q5: Can you describe the chemical structure of this compound?
A7: this compound is a flavone C-glycoside. While the specific spectroscopic data may vary slightly between sources, its core structure consists of an apigenin backbone (a flavonoid) with a C-linked glucose moiety at the C-6 position and a C-linked xylose moiety at the C-8 position. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol;hydrochloride](/img/structure/B3028785.png)


![2-Amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B3028789.png)
